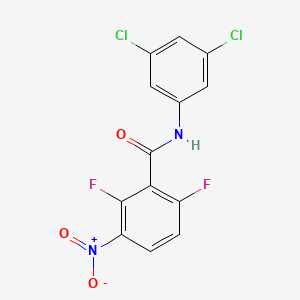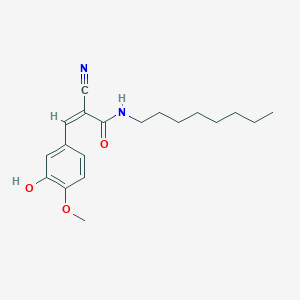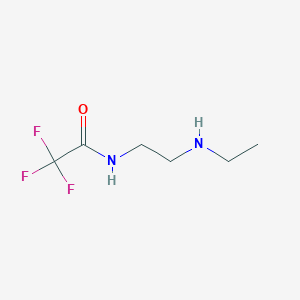![molecular formula C24H22ClN3O B2508879 N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea CAS No. 866042-70-8](/img/structure/B2508879.png)
N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea is a synthetic organic compound that features an indole moiety, a chlorobenzyl group, and a dimethylphenylurea structure. Indole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while nucleophilic substitution can introduce various functional groups at the chlorobenzyl position .
Aplicaciones Científicas De Investigación
N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The chlorobenzyl and dimethylphenylurea groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-(2-chlorobenzyl)-N’-(2,6-dimethylphenyl)urea: Lacks the indole moiety but shares the chlorobenzyl and dimethylphenylurea groups.
Uniqueness
N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea is unique due to its combination of an indole moiety with chlorobenzyl and dimethylphenylurea groups, which may result in distinct biological activities and chemical properties compared to other similar compounds .
Propiedades
IUPAC Name |
1-[(2-chloro-6-indol-1-ylphenyl)methyl]-3-(2,6-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O/c1-16-7-5-8-17(2)23(16)27-24(29)26-15-19-20(25)10-6-12-22(19)28-14-13-18-9-3-4-11-21(18)28/h3-14H,15H2,1-2H3,(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZAELSLOBESMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCC2=C(C=CC=C2Cl)N3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2508799.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluorophenyl)piperidine-4-carboxamide](/img/structure/B2508804.png)
![N-(4-bromophenyl)-2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2508805.png)


![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B2508810.png)



![1-(4-Chlorophenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2508817.png)

![2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B2508819.png)
